molecular formula C21H23N3OS2 B2432713 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide CAS No. 1421523-87-6

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2432713
CAS No.: 1421523-87-6
M. Wt: 397.56
InChI Key: IHXJYXKMSYSRQO-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide is a synthetic chemical compound featuring a pyrazole core substituted with cyclopentyl and thiophene groups, and further functionalized with a 2-(methylthio)benzamide side chain. This specific molecular architecture, which integrates multiple heterocyclic systems, makes it a compound of significant interest in medicinal chemistry and drug discovery research. Compounds with pyrazole-thiophene hybrids have been investigated for their potential biological activities. For instance, structurally related 3(5)-amino-pyrazole derivatives have been described in patent literature for their use as antitumor agents . The presence of the thiophene ring, a common motif in pharmaceuticals, alongside a diversely substituted pyrazole, suggests this compound could serve as a valuable intermediate or building block for the synthesis of more complex molecules. It is also a compelling candidate for high-throughput screening campaigns aimed at identifying new bioactive molecules. Researchers can utilize this compound as a key scaffold in developing novel inhibitors or probes for various biological targets. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS2/c1-26-19-10-5-4-9-17(19)21(25)22-14-15-13-18(20-11-6-12-27-20)24(23-15)16-7-2-3-8-16/h4-6,9-13,16H,2-3,7-8,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXJYXKMSYSRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(methylthio)benzamide exhibit significant anticancer activities. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Case Study:
In a study evaluating the anticancer potential of pyrazole derivatives, it was found that certain compounds effectively inhibited the growth of human cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is a target for reducing inflammation in various conditions such as arthritis and asthma.

Research Findings:
In silico studies demonstrated that this compound could effectively bind to the active site of 5-lipoxygenase, indicating its potential as an anti-inflammatory agent .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

  • Formation of the Pyrazole Ring:
    • This can be achieved through the reaction of cyclopentanone with thiophene derivatives and hydrazine under acidic conditions.
  • Methylthio Group Introduction:
    • The methylthio group is often introduced via nucleophilic substitution reactions involving appropriate precursors.
  • Final Coupling:
    • The final product is obtained through coupling reactions that join the pyrazole moiety with the benzamide structure.

Potential Therapeutic Uses

Given its biological activities, this compound holds promise for development as:

  • Anticancer Agent: Targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Drug: Potentially useful in treating chronic inflammatory diseases.

Preparation Methods

Cyclocondensation Strategy

The pyrazole ring is synthesized via 1,3-dipolar cycloaddition between hydrazine derivatives and 1,3-dielectrophiles. Two predominant routes emerge:

Route A: Knorr-type Cyclization
Reaction of cyclopentylhydrazine with β-keto-α-thiophen-2-yl-propanone derivatives under acidic conditions:

CyclopentylNHNH₂ + O=C(COThiophen-2-yl)CH₂R → Pyrazole intermediate  

Conditions :

  • Solvent: Ethanol/HCl (1:1)
  • Temperature: 80°C, 12 hours
  • Yield: 58-62%

Route B: Suzuki-Miyaura Coupling Post-Cyclization
Formation of 5-iodopyrazole followed by palladium-catalyzed coupling with thiophen-2-ylboronic acid:

Pyrazole-I + Thiophen-2-ylB(OH)₂ → 5-Thiophen-2-ylpyrazole  

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃
  • Solvent: DME/H₂O (4:1)
  • Yield: 73%

Functional Group Introductions

Cyclopentyl Group Installation

The 1-position cyclopentyl group is introduced via nucleophilic substitution using cyclopentyl bromide under phase-transfer conditions:

Pyrazole-NH + C₅H₉Br → 1-Cyclopentylpyrazole  

Critical Parameters :

  • Base: K₂CO₃
  • Phase-transfer catalyst: Tetrabutylammonium bromide
  • Solvent: DMF, 100°C, 8 hours
  • Yield: 85%

Methylthio Benzamide Synthesis

Step 1: Thioether Formation
Direct thiolation of 2-fluorobenzonitrile using NaSMe in DMSO:

2-F-C₆H₄CN + NaSMe → 2-MeS-C₆H₄CN  

Conditions :

  • Temperature: 120°C, 6 hours
  • Yield: 89%

Step 2: Nitrile Hydrolysis
Conversion to carboxylic acid using H₂SO₄/H₂O (1:1) at reflux (24 hours, 95% yield)

Step 3: Acid Chloride Formation
Treatment with SOCl₂ in dichloromethane (0°C to reflux, 3 hours, quantitative yield)

Final Amide Coupling

Coupling of 2-(methylthio)benzoyl chloride with (1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanamine:

Method A: Schotten-Baumann Conditions

RCOCl + R'NH₂ → RCONHR'  
  • Solvent: THF/H₂O (2:1)
  • Base: NaOH (2 eq)
  • Temperature: 0°C → RT, 4 hours
  • Yield: 68%

Method B: Carbodiimide-Mediated Coupling

  • Coupling agent: EDCI/HOBt (1.2 eq each)
  • Solvent: DCM
  • Base: DIPEA (3 eq)
  • Temperature: RT, 12 hours
  • Yield: 82%

Process Optimization Data

Table 1: Solvent Effects on Amide Coupling Yield

Solvent Base Temp (°C) Time (h) Yield (%)
DCM DIPEA 25 12 82
THF NaOH 0→25 4 68
DMF Et₃N 40 6 74
MeCN NaHCO₃ 25 8 61

Table 2: Temperature Profile for Pyrazole Cyclization

Temp (°C) Reaction Time (h) Purity (%) Byproducts Identified
60 24 72 Dimers (15%)
80 12 89 None detected
100 6 78 Dehydration products

Impurity Control and Purification

Critical impurities arise from:

  • N-Oxidation of methylthio group : Mitigated by 0.1% w/w L-ascorbic acid addition
  • Pyrazole regioisomers : Controlled via slow reagent addition (2 h) at 0°C
  • Residual palladium : Reduced to <5 ppm using SiliaBond Thiol scavenger

Purification employs sequential:

  • Liquid-liquid extraction (EtOAc/NaHCO₃)
  • Column chromatography (SiO₂, hexane/EtOAc 3:1→1:1)
  • Recrystallization from ethanol/water (4:1)

Final product specifications:

  • Purity (HPLC): ≥99.2%
  • Residual solvents: <300 ppm (ICH Q3C)
  • Heavy metals: <10 ppm

Q & A

Q. What preclinical safety assessments are mandatory before advancing this compound to in vivo studies?

  • Methodological Answer :
  • Acute Toxicity : Conduct OECD 423 tests in rodents (dose range: 50–2000 mg/kg) to determine LD₅₀ .
  • Genotoxicity : Perform Ames test (TA98/TA100 strains) and micronucleus assay to rule out mutagenicity .

Q. How should researchers align their study design with ethical frameworks for novel bioactive compounds?

  • Methodological Answer :
  • 3R Principle : Replace animal models with organ-on-chip systems for preliminary toxicity screening .
  • Data Transparency : Publish negative results (e.g., low selectivity indices) to avoid publication bias .

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